molecular formula C19H22Br2FNO B569832 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide CAS No. 479065-02-6

1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide

Cat. No. B569832
CAS RN: 479065-02-6
M. Wt: 459.197
InChI Key: WZLFJKIEXDRHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide, more commonly known as FDMBH, is an organic compound that has been used for various scientific and laboratory experiments since its synthesis in the early 1970s. FDMBH is a fluorinated benzyl derivative of phthalane, which is an aromatic hydrocarbon. FDMBH has been used as a research tool in a variety of studies, including those related to pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Chemical Behavior

  • The study by Leroux, Mangano, and Schlosser (2005) discusses the behavior of atropisomers related to 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide. They examined compounds like 1-Fluoro-2-(triethylsilyl)naphthalene and observed their inertness toward base attack, which is significant in understanding the chemical behavior of similar fluorinated compounds (Leroux, Mangano, & Schlosser, 2005).

Photodegradation Studies

  • Kwon and Armbrust (2005) researched the degradation of citalopram, which contains a similar structure to the compound , under simulated sunlight. Their findings on the stability and degradation pathways of such compounds are crucial for understanding the environmental impact and behavior of related substances (Kwon & Armbrust, 2005).

Polymer Synthesis

  • Ito et al. (2002) explored the synthesis and characterization of fluoropolymers, which may provide insights into the potential use of fluorinated compounds like this compound in polymer chemistry. Their work contributes to understanding the solubility and thermal stability of such polymers (Ito et al., 2002).

Photosensitization and Therapy Applications

  • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds with potential applications in photodynamic therapy. The study's focus on singlet oxygen quantum yield and photophysical properties could be relevant for compounds like this compound in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Electrochemical and Spectroscopic Studies

  • Alemdar, Özkaya, and Bulut (2009) conducted a study on partly halogenated coumarin phthalonitrile and corresponding metal-free and metal phthalocyanines. Their work on the electrochemistry and spectroscopy of these compounds might provide insights into similar studies for this compound (Alemdar, Özkaya, & Bulut, 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromodescyano Citalopram Hydrobromide: plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serotonin transporters, thereby affecting serotonin reuptake mechanisms . These interactions are essential for understanding the compound’s role in modulating neurotransmitter levels and its potential therapeutic applications.

Cellular Effects

The effects of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the serotonin signaling pathway, leading to changes in neurotransmitter levels and subsequent alterations in cellular responses . Additionally, its impact on gene expression can result in varied cellular outcomes, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2WWG2B0Y1M exerts its effects through specific binding interactions with biomolecules. It binds to serotonin transporters, inhibiting their function and thereby increasing serotonin levels in the synaptic cleft . This inhibition is crucial for its role as a potential therapeutic agent in treating conditions related to serotonin imbalance, such as depression and anxiety. Furthermore, the compound’s ability to modulate gene expression through these interactions highlights its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromodescyano Citalopram Hydrobromide can vary over time. Studies have shown that the compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Over extended periods, the compound may undergo degradation, leading to changes in its efficacy and potency. These temporal effects are essential considerations for researchers studying its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide in animal models are dose-dependent. At lower doses, the compound has been observed to modulate serotonin levels effectively, leading to therapeutic outcomes . At higher doses, it may exhibit toxic or adverse effects, including potential neurotoxicity and alterations in normal cellular function. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2WWG2B0Y1M: is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study these pathways to optimize its use in research and therapeutic applications . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader biochemical effects.

Transport and Distribution

The transport and distribution of 5-Bromodescyano Citalopram Hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function. Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and optimizing its use in various applications.

Subcellular Localization

The subcellular localization of 1-(4’-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;/h4-9,12H,3,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLFJKIEXDRHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

479065-02-6
Record name 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479065026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WWG2B0Y1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Reactant of Route 3
Reactant of Route 3
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Reactant of Route 5
Reactant of Route 5
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide
Reactant of Route 6
Reactant of Route 6
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.